tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Description
The compound tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic heterocyclic molecule featuring a cyclopenta[c]pyridine core fused with a piperidine ring. Its structure includes a hydroxyl group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group at the 2-position. The stereochemistry (4aR,6R,7aS) defines its three-dimensional conformation, which is critical for interactions in biological systems. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents .
Key structural features:
- Bicyclic framework: Combines cyclopentane and pyridine rings, enhancing rigidity and binding specificity.
- Hydroxyl group: Introduces polarity and hydrogen-bonding capacity.
- Boc group: Enhances solubility and stability during synthetic processes.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (4aR,6R,7aS)-6-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m1/s1 |
InChI Key |
NUGMELYNLSUXDH-GMTAPVOTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H](C[C@@H]2C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CC2C1)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones
A foundational method involves cyclocondensation between cyclopentanone derivatives and propanedinitrile under basic conditions. For example, sodium alkoxide catalysts facilitate Michael addition and subsequent cyclization to form the bicyclic framework.
-
Reactants : 2,5-Diarylidenecyclopentanone, propanedinitrile
-
Catalyst : Sodium ethoxide (NaOEt)
-
Solvent : Ethanol, 25°C
-
Outcome : Generates 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives with >80% yield.
This approach is adaptable to introduce substituents at the 3-position, though modifications are required for hydroxyl group incorporation.
Hydroxylation via Ketone Reduction
Sodium Borohydride-Mediated Reduction
Reduction of a 4-oxo intermediate is the most direct route to install the 6-hydroxy group. Patent CN103113288A details this step using sodium borohydride (NaBH₄) in ethanol:
-
Dissolve 4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylate (10 g) in ethanol (100 mL).
-
Cool to 0°C and add NaBH₄ (1.89 g) in batches.
-
Warm to room temperature, stir for 2 hours.
-
Quench with water, extract with ethyl acetate, and concentrate to isolate the 4-hydroxy product (10 g, ~95% yield).
Critical Parameters :
-
Temperature control prevents over-reduction.
-
Ethanol as solvent enhances solubility and reaction homogeneity.
Boc Protection of the Amine Group
Di-tert-Butyl Dicarbonate (Boc₂O) Reaction
The Boc group is introduced to protect the secondary amine, typically via reaction with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions.
-
Reactants : Octahydrocyclopenta[c]pyrrole derivative, Boc₂O (1.2 equiv)
-
Base : Triethylamine (TEA, 2.0 equiv)
-
Solvent : DCM, 0°C → room temperature, 12 hours
-
Yield : 85–90% after silica gel chromatography
Stereochemical Control and Resolution
Chiral Auxiliary-Assisted Synthesis
While specific data for the target compound is limited, analogous syntheses use chiral catalysts or resolving agents. For example, asymmetric hydrogenation with Ru-BINAP complexes achieves enantiomeric excess >90% in related systems.
Diastereomeric Crystallization
Separation of diastereomers via selective crystallization using tartaric acid derivatives is reported for octahydrocyclopenta[c]pyrrole intermediates.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
-
Solvent Selection : Ethanol and water are preferred for large-scale reductions due to low cost and ease of removal.
-
Catalyst Recovery : Mn(OTf)₂ (used in analogous oxidations) is reusable for up to five cycles without significant loss in activity.
-
Purification : Ethyl acetate extraction followed by rotary evaporation ensures high purity (>98%) with minimal column chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Pharmacological Applications
-
Drug Development :
- The compound exhibits significant biological activity, making it a potential lead compound for drug development. Its ability to form hydrogen bonds with biomolecules enhances its binding affinity to target proteins or enzymes, which is crucial in drug design.
- Research indicates that it can influence various biochemical pathways, suggesting potential therapeutic effects in treating diseases related to those pathways.
-
Biological Interaction Studies :
- Interaction studies have shown that tert-butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate can interact with different biomolecules, which is essential for understanding its pharmacodynamics and pharmacokinetics.
- The compound's stereochemistry and the presence of hydroxyl and carboxylate functional groups may confer unique biological properties compared to structurally similar compounds .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reactions Involving Hydrogen Bond Formation : The mechanism of action is primarily based on the formation of hydrogen bonds with target biomolecules, influencing their activity and stability.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various fields:
- Medicinal Chemistry : A study demonstrated that derivatives of this compound showed promising results in modulating specific biological pathways associated with neurodegenerative diseases.
- Pharmacokinetics : Research focusing on the absorption and metabolism of this compound indicated favorable pharmacokinetic profiles that support its use in therapeutic contexts .
- Biochemical Pathway Modulation : Investigations into its mechanism revealed that it could effectively modulate certain biochemical pathways involved in inflammation and pain response .
Mechanism of Action
The mechanism of action of tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic attacks, leading to various biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs in the Cyclopenta[c]pyridine Family
(a) tert-Butyl (4aR,6R,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
- Structural difference: Replaces the hydroxyl group at C6 with an amino group.
- This analog is a key intermediate in synthesizing kinase inhibitors and antiviral agents .
- Biological relevance: Amino-substituted derivatives often exhibit enhanced binding to biological targets compared to hydroxylated analogs due to stronger electrostatic interactions .
(b) Salviadiginine A (Cyclopenta[c]pyridine Derivative)
- Source : Isolated from Salvia digitaloides .
- Structural difference : Lacks the Boc group and features additional substituents on the pyridine ring.
- Activity : Exhibits weak anti-inflammatory properties, suggesting that cyclopenta[c]pyridine scaffolds require specific functionalization for pharmacological efficacy .
Functional Analogs in Drug Discovery
(a) Cyclopenta[c]pyrrole-1-carboxamide (VX-950, Telaprevir)
- Structural difference : Replaces pyridine with a pyrrole ring.
- Activity : Potent HCV NS3/4A protease inhibitor (EC50 = 354 nM) .
(b) Pyrano[3,4-c]pyridine-Based Hybrids
- Structural difference : Incorporates a fused pyran ring and 1,2,3-triazole units.
- Activity : Demonstrates anticonvulsant and psychotropic properties, with EC50 values < 100 mg/kg in maximal electroshock (MES) models .
- Comparison : The absence of a triazole unit in the target compound may limit its neuroactivity, but the hydroxyl group could enable alternative mechanisms (e.g., modulation of GABA receptors) .
Cancer-Targeting Cyclopenta[b]pyridine Derivatives
- Example : 1'-(Imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine derivatives.
- Activity : SHP2 inhibitors with IC50 < 10 nM in kinase assays .
- Comparison : The cyclopenta[c]pyridine core in the target compound differs in ring fusion position (b vs. c), which may affect steric interactions in kinase binding pockets .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical sensitivity : The (4aR,6R,7aS) configuration in the target compound ensures optimal spatial arrangement for binding to chiral biological targets, a feature shared with Telaprevir .
- Functional group tuning: Hydroxyl-to-amino substitutions (as in the 6-amino analog) significantly alter solubility and target engagement, highlighting the need for precision in medicinal chemistry .
Biological Activity
tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol. Its structure includes a cyclopenta[c]pyridine framework, which is significant for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules, influencing biochemical pathways. The interaction with proteins or enzymes enhances its binding affinity, making it a candidate for drug design and development. Studies suggest that the compound may exhibit pharmacological effects through modulation of receptor activity and enzyme inhibition.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains.
- Cytotoxic Effects : In vitro assays indicate that the compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
Several studies have explored the biological activity of related compounds and their mechanisms:
- Study on Similar Compounds : A comparative study involving structurally similar compounds revealed that modifications in the hydroxyl and carboxylate groups significantly affect biological activity. For instance, alterations in stereochemistry led to variations in binding affinity and potency at target receptors .
- Anticancer Potential : In a study assessing the cytotoxicity of various bicyclic compounds, this compound was found to induce apoptosis in specific cancer cell lines at micromolar concentrations .
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Contains hexahydro structure | 0.92 |
| N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane | Azabicyclic structure | 0.92 |
| tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | Piperidine ring | 0.92 |
| tert-Butyl 5-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate | Aza-bicyclic structure | 0.91 |
| rel-(1R,5S,6r)-tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | Hydroxymethyl group | 0.90 |
The uniqueness of this compound lies in its specific stereochemistry and the presence of hydroxyl and carboxylate functional groups that may confer distinct biological properties compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate, and how can yields be optimized?
- Methodology :
-
Stepwise assembly : Begin with a bicyclic core (e.g., octahydrocyclopenta[c]pyridine) synthesized via palladium-catalyzed cyclization (e.g., aza-Heck cascades) .
-
Functionalization : Introduce the hydroxyl group at C6 via stereoselective oxidation (e.g., Sharpless asymmetric dihydroxylation) and protect the amine with tert-butyl carbamate (Boc) using Boc anhydride under basic conditions (e.g., NaHCO₃/DCM) .
-
Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) to isolate intermediates. Final product purity ≥95% can be confirmed via HPLC .
-
Yield optimization : Optimize catalyst loading (e.g., 2.5–5 mol% Pd₂(dba)₃) and reaction time (16–24 hrs) .
Reaction Step Catalyst/Solvent Yield Cyclization Pd₂(dba)₃, THF 40–78% Boc protection Boc₂O, DCM 60–85%
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the bicyclic core (δ 1.2–3.5 ppm for CH/CH₂ groups) and tert-butyl (δ 1.4 ppm, singlet) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~155 ppm) and quaternary carbons (e.g., cyclopentane carbons, δ 25–35 ppm) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- General precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- First aid : In case of exposure, rinse skin/eyes with water and seek medical attention. No acute toxicity reported for structurally similar carbamates .
Advanced Research Questions
Q. How can stereochemical integrity at the 4aR,6R,7aS positions be maintained during synthesis?
- Chiral catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-based for asymmetric hydrogenation) to control bicyclic ring stereochemistry .
- Stereochemical analysis : Employ 2D NMR (NOESY/ROESY) to confirm spatial proximity of protons (e.g., axial vs. equatorial hydroxyl) .
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration .
Q. What mechanistic insights explain competing side reactions during cyclization?
- Proposed pathway : Palladium-mediated oxidative addition forms a π-allyl intermediate, followed by reductive elimination to close the bicyclic ring. Side products (e.g., linear dimers) arise from incomplete cyclization .
- Mitigation : Add ligands (e.g., P(4-CF₃C₆H₄)₃) to stabilize Pd intermediates and suppress β-hydride elimination .
Q. How can this compound serve as a precursor in drug discovery?
- Applications :
- Enzyme inhibition : Functionalize the hydroxyl group to target proteases (e.g., prolyl oligopeptidase) via boronate ester formation .
- Peptidomimetics : Replace proline in peptide chains to modulate bioavailability .
- Biological evaluation : Conduct in vitro assays (IC₅₀ determination) and molecular docking to assess binding affinity .
Q. What strategies address discrepancies in reported spectral data for this compound?
- Contradiction resolution :
- Compare experimental NMR shifts with computed data (DFT/B3LYP/6-31G*) .
- Cross-validate using HSQC (¹H-¹³C correlation) to assign ambiguous peaks .
- Case example : Conflicting ¹³C signals for C3a (δ 48–52 ppm) may arise from conformational flexibility; variable-temperature NMR clarifies dynamic effects .
Q. How can stability studies guide long-term storage conditions?
- Degradation pathways : Hydrolysis of the Boc group under acidic/neutral conditions or oxidation of the hydroxyl group .
- Analytical monitoring : Use LC-MS to detect degradation products (e.g., tert-butanol via GC-MS) .
- Optimal conditions : Store lyophilized solid at –80°C with desiccant (silica gel) to extend shelf life >2 years .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
